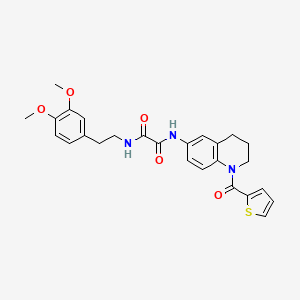![molecular formula C12H13N3S B2810968 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine CAS No. 338417-80-4](/img/structure/B2810968.png)
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and flammability .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Research has been conducted on the synthesis and crystal structure analysis of novel derivatives of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine. These studies include the synthesis of new 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material. These compounds were characterized using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their molecular structures and the conformation defined by dihedral angles between the pyrimidine ring and aryl substituents (Stolarczyk et al., 2018). Another study focused on the structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, revealing their L-shaped conformation through X-ray diffraction analysis (Al-Wahaibi et al., 2021).
Potential Biological Activities
Several derivatives exhibit interesting biological activities, such as cytotoxic effects against various cancer cell lines. For example, the study on novel 5-methyl-4-thiopyrimidine derivatives revealed their cytotoxic activity against Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa, K562, and CFPAC (Stolarczyk et al., 2018). This suggests potential for further exploration in cancer research.
Molecular Docking and Inhibitory Potential
Research also extends to molecular docking studies to assess the inhibitory potential of these derivatives against specific enzymes. For instance, the structural insights of three 2,4-disubstituted dihydropyrimidine-5-carbonitriles were assessed for their potential as dihydrofolate reductase inhibitors, showcasing the utility of these compounds in designing enzyme inhibitors (Al-Wahaibi et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
It is believed to interact with its targets (dhfr) and cause changes that affect the normal functioning of these enzymes . This interaction could potentially inhibit the activity of DHFR, thereby affecting the synthesis of nucleotides and the metabolism of folate .
Biochemical Pathways
The biochemical pathways affected by this compound are related to nucleotide synthesis and folate metabolism, given the role of DHFR in these processes
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on DHFR activity, nucleotide synthesis, and folate metabolism . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-14-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIMEKGYPIRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)
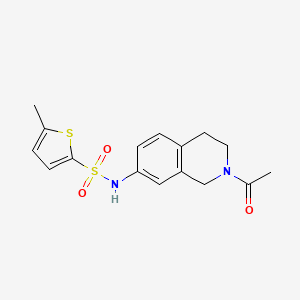
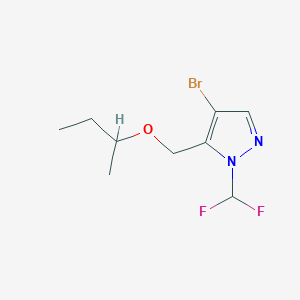

![3-[[4-(3-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2810892.png)
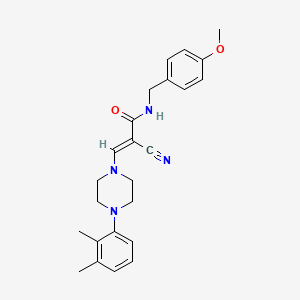
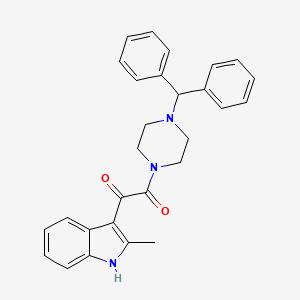
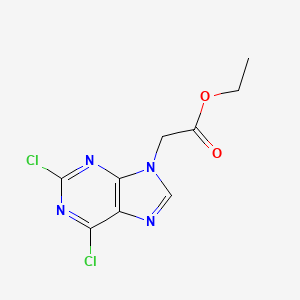


![4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2810901.png)
